molecular formula C5HCl3N2O B1590792 2,4-Dichloropyrimidine-5-carbonyl chloride CAS No. 2972-52-3

2,4-Dichloropyrimidine-5-carbonyl chloride

Cat. No.: B1590792
CAS No.: 2972-52-3
M. Wt: 211.43 g/mol
InChI Key: DZTIFMWYYHCREC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,4-Dichloropyrimidine-5-carbonyl chloride (CAS: 2972-52-3) is a pyrimidine derivative with the molecular formula C₅H₂Cl₂N₂O. Its structure features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4 and a reactive carbonyl chloride group at position 5 (Fig. 1). This electron-deficient aromatic system, combined with the electrophilic carbonyl chloride moiety, makes it highly reactive in nucleophilic substitution and acylation reactions .

Synthesis
The compound is synthesized by treating 2,4-dihydroxypyrimidine-5-carboxylic acid with phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) under reflux conditions. This converts hydroxyl and carboxylic acid groups into chlorides, yielding the final product as a yellow oil .

Applications It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing carbon-11 labeled cathepsin K inhibitors for positron emission tomography (PET) imaging . Its reactivity enables efficient amide bond formation with amines, such as 4-(morpholinosulfonyl)aniline, under mild conditions (0°C, dichloromethane) .

Preparation Methods

Comparative Analysis of Chlorination Methods

Chlorinating Agent(s) Reaction Medium Yield (%) Purity (%) Notes
Phosphorus trichloride + Cl2 Phosphorus oxychloride 96–99 96–98 High yield and purity; simple one-step reflux process; minimal byproducts
Phosphorus pentachloride Phosphorus oxychloride ~64 Lower Known to produce more byproducts; lower yield; more difficult purification
Thionyl chloride (two-step) POCl3 then SOCl2 Variable Variable Multi-step process; lower overall yield; more complex handling

The method using phosphorus trichloride and chlorine in POCl3 is superior in terms of yield, purity, and operational simplicity, making it the preferred industrial route.

Detailed Experimental Example

Component Quantity (g) Molar Equivalent Role
Uracil-5-carboxylic acid 62.4 1.0 Starting material
Phosphorus oxychloride (POCl3) 150 Excess solvent Reaction medium
Phosphorus trichloride (PCl3) 182 ~3:1 to uracil Chlorinating agent
Chlorine (Cl2) 94 Stoichiometric Chlorinating agent

Procedure:

  • Uracil-5-carboxylic acid is added to POCl3 and PCl3 mixture.
  • Liquid chlorine is introduced under pressure with stirring.
  • The mixture is refluxed at approximately 100 °C for about 4 hours until a clear solution forms.
  • POCl3 is distilled off under reduced pressure.
  • The residue is collected as 2,4-dichloropyrimidine-5-carbonyl chloride with 98% theoretical yield and 96-98% purity.

Physical Properties of Product:

  • Brown-yellow viscous liquid
  • Boiling point: ~110 °C at 12 mm Hg
  • Refractive index: 1.5932

This example demonstrates a robust, high-yielding synthesis suitable for scale-up.

Alternative Synthetic Routes and Considerations

While the chlorination of uracil-5-carboxylic acid remains the gold standard, other methods have been explored, such as:

  • Direct chlorination of 2,4-dichloropyrimidine derivatives followed by carboxylation (less common industrially)
  • Multi-step conversions involving initial formation of 2,4-dichloropyrimidine-5-carboxylic acid followed by separate chlorination with thionyl chloride (lower efficiency)

These alternative routes typically suffer from lower yields, increased byproduct formation, and greater processing complexity.

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent(s) Medium Yield (%) Purity (%) Comments
Reflux of uracil-5-carboxylic acid Uracil-5-carboxylic acid PCl3 + Cl2 or PCl5 POCl3 96–99 96–98 Preferred industrial method; high yield
Two-step chlorination and conversion Uracil-5-carboxylic acid POCl3 (to acid) + SOCl2 (to chloride) POCl3 then SOCl2 ~64 Lower More complex; lower yield
Direct chlorination of pyrimidine 2,4-Dichloropyrimidine Various chlorinating agents Variable Variable Variable Less common; less efficient

Chemical Reactions Analysis

2,4-Dichloropyrimidine-5-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichloro-5-pyrimidinecarboxylic acid.

    Reduction: It can be reduced to form 2,4-dichloropyrimidine-5-carboxamide under specific conditions.

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2,4-Dichloropyrimidine-5-carbonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. For instance, it can be utilized to synthesize enzyme inhibitors and other biologically active molecules .

Medicinal Chemistry

In medicinal chemistry, this compound is involved in the development of drugs targeting specific enzymes or receptors. Its derivatives have been explored for their potential as ACK1/TNK2 inhibitors, which are significant in cancer research . The compound's ability to form stable linkages with biological targets makes it a valuable building block for drug design.

Agrochemical Development

The compound's reactivity allows it to be used in the creation of herbicides and pesticides. Its derivatives can inhibit plant growth or target specific pests, thus contributing to agricultural productivity.

Material Science

In material science, this compound is employed in the synthesis of specialty chemicals and polymers. Its functionality enables the development of materials with specific properties tailored for industrial applications .

Case Study 1: Synthesis of ACK1 Inhibitors

A study focused on developing novel ACK1 inhibitors utilized this compound as a key intermediate. The research demonstrated that compounds synthesized from this chlorinated pyrimidine exhibited potent inhibitory effects against ACK1 tyrosine kinase . This highlights the compound's relevance in therapeutic applications.

Case Study 2: Agrochemical Applications

Research has shown that derivatives of this compound can effectively act as herbicides. A series of experiments demonstrated that these compounds could selectively inhibit weed growth without affecting crop yield, showcasing their potential in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2,4-Dichloropyrimidine-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Key Pyrimidine Derivatives and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2,4-Dichloropyrimidine-5-carbonyl chloride 2-Cl, 4-Cl, 5-COCl C₅H₂Cl₂N₂O High reactivity in nucleophilic substitution; used in amide and carbon-11 labeled compounds
4-Amino-2-chloropyrimidine-5-carbaldehyde 2-Cl, 4-NH₂, 5-CHO C₅H₄ClN₃O Aldehyde group enables condensation reactions; similarity score: 0.80
2,4-Dichloropyrimidine-5-carboxamide 2-Cl, 4-Cl, 5-CONH₂ C₅H₃Cl₂N₃O Less reactive than carbonyl chloride; used in stable intermediates
5-Chloropyrimidine-4-carboxylic acid 5-Cl, 4-COOH C₅H₃ClN₂O₂ Carboxylic acid enables salt formation; similarity score: 0.78
5-Bromo-2-chloropyrimidin-4-amine 2-Cl, 5-Br, 4-NH₂ C₄H₄BrClN₃ Hydrogen bonding network in crystals; planar pyrimidine ring
2-Chloro-4-methoxypyrimidine-5-carbonitrile 2-Cl, 4-OCH₃, 5-CN C₆H₄ClN₃O Methoxy and nitrile groups reduce electrophilicity; used in heterocyclic chemistry

Reactivity and Reaction Pathways

  • Electrophilic Reactivity : The carbonyl chloride group in this compound is significantly more reactive than carboxylic acids (e.g., 5-chloropyrimidine-4-carboxylic acid) or carboxamides. It readily forms amides with amines under mild conditions (0°C, 1 hour) .
  • Regioselectivity : In contrast to 2,6-dichloropyrimidin-5-yl C-nucleosides, which undergo substitutions at position 4 first, this compound reacts preferentially at position 4 due to steric and electronic effects .
  • Stability : Carboxamide derivatives (e.g., 2,4-dichloropyrimidine-5-carboxamide) are more stable than the carbonyl chloride, making them suitable for storage and stepwise syntheses .

Physical Properties

  • Solubility : The carbonyl chloride is typically soluble in chlorinated solvents (e.g., dichloromethane) but hydrolyzes in water. In contrast, carboxamides and carboxylic acids exhibit better aqueous solubility due to hydrogen bonding .
  • Crystallinity : Derivatives like 5-bromo-2-chloropyrimidin-4-amine form planar crystals stabilized by N–H···N hydrogen bonds, whereas the oily nature of this compound limits crystallinity .

Biological Activity

2,4-Dichloropyrimidine-5-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C5_5HCl3_3N2_2O and a molecular weight of 192.43 g/mol. The compound features a pyrimidine ring substituted at the 2 and 4 positions with chlorine atoms and a carbonyl chloride group at the 5 position. This structure contributes to its reactivity and interaction with biological targets.

Target Interactions

Chloropyrimidines, including this compound, often act as enzyme inhibitors. The chlorine atoms in the compound can form covalent bonds with amino acids in proteins, potentially leading to alterations in enzyme activity and cellular functions .

Biochemical Pathways

The compound may influence various biochemical pathways related to nucleotide synthesis and DNA replication due to its structural similarity to other pyrimidine derivatives. Its interaction with biological targets could lead to significant changes in cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases .
  • Anti-cancer Potential : It has shown promise in targeting oncogenic pathways, particularly through interactions with kinases involved in tumor growth and metastasis .
  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may have antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies

  • SRC Kinase Inhibition : A study demonstrated that derivatives of this compound could inhibit SRC kinase activity, which is implicated in various cancers. The inhibition was shown to correlate with decreased cell proliferation in cancer cell lines .
  • Transcription Factor Modulation : Another research highlighted the compound's ability to modulate transcription factors such as NF-κB and AP-1, which are crucial in inflammatory responses. This modulation may provide insights into developing treatments for autoimmune diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes linked to cancer progression,
Anti-cancer PotentialTargets oncogenic pathways through kinase inhibition ,
Antimicrobial ActivityPotential activity against certain bacterial strains,
Transcription Factor ModulationAffects NF-κB and AP-1 involved in inflammatory processes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Dichloropyrimidine-5-carbonyl chloride?

  • The synthesis typically involves chlorination of pyrimidine derivatives followed by carbonyl chloride formation. A common method starts with 2,4,5-trichloropyrimidine, which undergoes selective substitution. Reaction conditions (e.g., solvent, temperature) significantly impact yield and purity. For instance, ethanol or water at 50–100°C is used for amination, while thionyl chloride (SOCl₂) or phosgene derivatives are employed for carbonyl chloride formation .

Q. How should this compound be stored to maintain stability?

  • The compound is moisture-sensitive due to its reactive carbonyl chloride group. Storage at 2–8°C in anhydrous conditions (e.g., desiccator with silica gel) is recommended. Avoid exposure to amines or alcohols to prevent unintended acylations .

Q. What analytical techniques are critical for characterizing this compound?

  • Key methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., 13C^{13}\text{C} NMR for carbonyl carbon at ~170 ppm).
  • Mass spectrometry (MS) : For molecular ion verification (expected m/z ~210–215).
  • FT-IR : A strong absorption band near 1750 cm⁻¹ confirms the carbonyl chloride group .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

  • Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity of the carbonyl chloride, facilitating reactions with amines or alcohols. In contrast, non-polar solvents may reduce reactivity but improve selectivity in multi-step syntheses. Computational studies (DFT) can model solvent effects on transition states .

Q. What strategies mitigate byproduct formation during its use in peptide coupling reactions?

  • Common byproducts (e.g., HCl) can be scavenged using bases like DMAP or Hunig’s base. Slow addition of the carbonyl chloride to the nucleophile under inert atmospheres (N₂/Ar) minimizes side reactions. Monitoring via TLC or in situ IR spectroscopy helps optimize reaction progress .

Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?

  • Steric and electronic factors dictate substitution patterns. For example, the 4-chloro position is more reactive toward nucleophilic displacement than the 2-position due to electron-withdrawing effects of the carbonyl group. Directed metalation or protective group strategies (e.g., boronic acid intermediates) can further enhance selectivity .

Q. What are the implications of conflicting data on hydrolysis rates of this compound in aqueous environments?

  • Discrepancies in hydrolysis kinetics (e.g., half-life variations in buffered vs. unbuffered solutions) may arise from pH-dependent mechanisms. Controlled studies using HPLC or 19F^{19}\text{F} NMR (if fluorinated analogs are used) can resolve these contradictions. Hydrolysis typically follows pseudo-first-order kinetics, with rate constants increasing at alkaline pH .

Q. Methodological Considerations

Q. How to safely handle this compound given its reactivity?

  • Use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, goggles). Quench excess reagent with chilled ethanol or sodium bicarbonate solutions. Hazardous gas detectors (e.g., for HCl release) are recommended in large-scale reactions .

Q. What computational tools predict its reactivity in novel synthetic applications?

  • Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model charge distribution and frontier molecular orbitals (HOMO/LUMO). Software like Schrödinger’s Maestro can simulate binding affinities in drug design contexts .

Properties

IUPAC Name

2,4-dichloropyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTIFMWYYHCREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549399
Record name 2,4-Dichloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2972-52-3
Record name 2,4-Dichloropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLOROPYRIMIDINE-5-CARBONYL CHLORIDE
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Retrosynthesis Analysis

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